Hepta-2,6-dien-1-ol, also known as (2E,6Z)-hepta-2,6-dien-1-ol, is an organic compound with the molecular formula and a molecular weight of approximately 112.17 g/mol. This compound features a hydroxyl group (-OH) attached to a heptane backbone that contains two conjugated double bonds at the 2nd and 6th positions. Its structural representation can be denoted by the SMILES notation "CCC=CC=CCO" and the InChI string "InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3+,6-5+" . The unique arrangement of double bonds and the terminal hydroxyl group contribute to its reactivity and potential applications in organic synthesis and biological systems.
The major products formed from these reactions include:
Hepta-2,6-dien-1-ol exhibits notable biological activity due to its ability to interact with various molecular targets. The hydroxyl group allows for the formation of hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions may modulate enzyme activity and influence cellular pathways, contributing to its potential therapeutic effects .
Several synthetic routes exist for producing hepta-2,6-dien-1-ol:
Hepta-2,6-dien-1-ol serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in:
Studies on hepta-2,6-dien-1-ol's interactions have shown its potential in modulating biological pathways through enzyme inhibition or activation. The compound's ability to form hydrogen bonds enhances its interaction with protein targets, which could lead to applications in drug design and development .
Several compounds share structural similarities with hepta-2,6-dien-1-ol:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Hept-2-en-4-ol | Contains one double bond | Lacks conjugation found in hepta compounds |
| Hept-2,4-dien-1-al | An aldehyde derivative with similar conjugated bonds | Different functional group (aldehyde vs alcohol) |
| Hexa-2,4-dien-1-ol | A shorter chain analog | Fewer carbon atoms; different reactivity |
| (E)-2-Methyl-hepta-2,6-dien-1-ol | Methyl substitution at position 2 | Variation in branching affects reactivity |
Hepta-2,6-dien-1-ol is unique due to its specific arrangement of double bonds combined with a terminal hydroxyl group, granting it distinct reactivity and properties that are advantageous for specific synthetic and industrial applications .
Radical-based approaches offer a versatile route to Hepta-2,6-dien-1-ol, leveraging the stability of allylic radicals in conjugated systems. While direct synthesis examples are limited in the literature, analogous reactions suggest that hydrogen atom transfer (HAT) or redox-neutral processes could enable selective formation of the dienol structure. For instance, tert-butyl hydroperoxide (TBHP) or azobisisobutyronitrile (AIBN) may initiate radical chain reactions, abstracting hydrogen from allylic positions to generate intermediates that undergo recombination with hydroxyl precursors.
A proposed mechanism involves the homolytic cleavage of a C–H bond at the 3-position of a heptadiene precursor, followed by trapping with a hydroxyl radical. Computational studies on similar systems indicate that the conjugation between the double bonds stabilizes the transition state, reducing activation energy by approximately 15–20 kJ/mol compared to non-conjugated analogs. However, challenges in regioselectivity persist, as competing pathways may lead to over-reduction or undesired cyclization.
| Radical Initiator | Substrate | Yield (%) | Selectivity (2,6 vs. 3,5) |
|---|---|---|---|
| AIBN | Hepta-2,4-dien-1-ol | 42 | 3:1 |
| TBHP | Hepta-1,5-dien-3-ol | 38 | 2:1 |
| Di-tert-butyl peroxide | Hepta-2,6-dienal | 55 | 4:1 |
Table 1. Comparative yields and selectivities in radical-mediated syntheses of dienols.
Photochemical methods exploit UV or visible light to excite electron-rich substrates, facilitating [2+2] cycloadditions or electrocyclic reactions. For Hepta-2,6-dien-1-ol, irradiation at 254 nm induces a π→π* transition, promoting a suprafacial -sigmatropic shift that converts the 2,6-diene into a 1,5-diene intermediate. This transient species can be trapped with water or alcohols to regenerate the dienol structure with high stereochemical fidelity.
Recent work demonstrates that eosin Y, a metal-free photocatalyst, enhances the efficiency of this process through single-electron transfer (SET). Under blue LED light (450 nm), the catalyst abstracts an electron from the diene, forming a radical cation that undergoes regioselective hydration. This method achieves a 68% yield of Hepta-2,6-dien-1-ol with >90% E-selectivity, as confirmed by NMR coupling constants (J = 15.8 Hz for the 2,6-diene protons).
Transition metal catalysis provides the most industrially viable route to Hepta-2,6-dien-1-ol. Palladium(II) complexes, in particular, enable efficient cross-coupling and rearrangement reactions. A notable method involves the base-mediated Claisen rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether (1), which proceeds via a six-membered cyclic transition state to yield Hepta-2,6-dien-1-ol (2) in 78% yield (Eq. 1).
$$
\text{(1)} \xrightarrow[\text{Ca(OH)₂}]{\text{Pd(OTs)₂(MeCN)₂}} \text{(2)} \quad \Delta H^\ddagger = 92.5 \, \text{kJ/mol} \quad
$$
Key mechanistic steps include:
Optimization studies reveal that electron-deficient ligands, such as 5-(trifluoromethyl)picolinamide, accelerate the reaction by stabilizing the Pd center (TOF = 12 h⁻¹ vs. 8 h⁻¹ for unmodified catalysts).
| Catalyst System | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| PdCl₂/benzoquinone | 80 | 65 | – |
| Pd(OTs)₂(MeCN)₂/Ca(OH)₂ | 25 | 78 | – |
| [Rh(cod)Cl]₂/(R)-BINAP | 60 | 71 | 82 |
Table 2. Performance of transition metal catalysts in Hepta-2,6-dien-1-ol synthesis.
The electron spin resonance spectroscopy of hepta-2,6-dien-1-ol radical systems reveals complex hyperfine splitting patterns that are fundamentally related to trivinylmethyl radical derivatives [1] [2]. These radicals are generated through hydrogen abstraction mechanisms from the parent compound, producing delocalized radical species with characteristic magnetic properties [1]. The hyperfine splittings observed in these systems provide direct insight into the spin density distribution and electronic structure of the radical intermediates [2].
The trivinylmethyl radical framework present in hepta-2,6-dien-1-ol derivatives exhibits distinctive coupling patterns due to the interaction between the unpaired electron and neighboring protons [1]. The hyperfine coupling constants for these systems have been systematically compared with computed spin densities using semi-empirical Unrestricted Modified Neglect of Differential Overlap methods [1] [2]. These calculations demonstrate that the hydrogen hyperfine splittings decrease monotonically with increasing stabilization energies of the delocalized radical systems [1].
Experimental measurements reveal that the hyperfine coupling constants for trivinylmethyl-type radicals in hepta-2,6-dien-1-ol systems range from 0.5 to 2.5 milliTesla, depending on the specific substitution pattern and conformational arrangement [3] [4]. The McLachlan equation has been successfully applied to predict these coupling constants, incorporating correction factors for electron delocalization effects [5] [6]. The relationship between hyperfine coupling constants and electron density follows the fundamental equation a = ρQ, where ρ represents the spin density and Q is the proportionality constant [3] [5].
| Radical System | α-Proton Coupling (mT) | β-Proton Coupling (mT) | Spin Density (ρ) |
|---|---|---|---|
| Trivinylmethyl | 2.3 | 1.1 | 0.046 |
| Hepta-2,6-dien-4-ynyl | 1.8 | 0.9 | 0.036 |
| Substituted derivatives | 1.2-2.1 | 0.6-1.3 | 0.024-0.042 |
The spectral analysis demonstrates that the unpaired electron in these radical systems spends approximately 14% of its time around the three vinyl protons and 86% around the central carbon nucleus [7]. This distribution pattern is consistent with theoretical predictions based on molecular orbital calculations and provides validation for the proposed electronic structure models [1] [8].
Temperature variation significantly affects the conformational dynamics and electron spin resonance spectra of hepta-2,6-dien-1-ol radical systems [9] [10]. The conformational flexibility of these delocalized radicals leads to temperature-dependent changes in hyperfine splitting patterns and line shapes [9]. At elevated temperatures, increased molecular motion results in motional averaging of anisotropic interactions, leading to more isotropic spectral features [9] [10].
Low-temperature electron spin resonance measurements reveal that the viscosity increase causes the spectral line shape to become anisotropic due to restricted molecular tumbling [9] [10]. The rotational correlation time of these radical species can be estimated from temperature-dependent line shape changes, providing insights into the molecular dynamics and environmental interactions [9]. Studies using variable temperature controllers demonstrate that the transition from isotropic to anisotropic behavior occurs gradually over a temperature range of 50 to 100 Kelvin [9] [10].
The temperature-dependent behavior of hepta-2,6-dien-1-ol radicals follows established patterns observed in other delocalized radical systems [11] [12]. The conformational rearrangements involve rotation around carbon-carbon bonds within the conjugated framework, leading to variations in the overlap between π-orbitals and consequently affecting the hyperfine coupling constants [11]. The barrier to rotation in these systems has been estimated to be in the range of 15-25 kilojoules per mole, based on temperature-dependent spectral analysis [11].
| Temperature (K) | Line Width (mT) | g-factor | Rotational Correlation Time (ns) |
|---|---|---|---|
| 298 | 0.15 | 2.0023 | 0.5 |
| 250 | 0.18 | 2.0025 | 1.2 |
| 200 | 0.25 | 2.0028 | 3.8 |
| 150 | 0.35 | 2.0032 | 12.5 |
The delocalization of the unpaired electron across the conjugated system is temperature-sensitive, with higher temperatures favoring greater electron mobility [13] [12]. Density functional theory calculations support the experimental observations, showing that thermal energy facilitates conformational transitions between different stable geometries [13]. The energy differences between conformational states are typically small, ranging from 0.5 to 2.0 kilojoules per mole [13].
The electron spin resonance characteristics of hepta-2,6-dien-1-ol radicals can be systematically compared with related conjugated radical systems, particularly pentadienyl and cycloheptatrienyl radicals [14] [15] [16]. These comparative studies provide fundamental insights into the relationship between molecular structure and magnetic properties in delocalized radical systems [14] [15].
Pentadienyl radicals exhibit hyperfine coupling patterns that reflect the five-carbon conjugated framework, with alternating spin densities along the carbon chain [17]. The central carbon atom in pentadienyl systems carries the highest spin density, resulting in large hyperfine coupling constants exceeding 10 Gauss for attached hydrogen atoms [17]. In contrast, hepta-2,6-dien-1-ol radicals show a more distributed spin density pattern due to the extended conjugation and the presence of the hydroxyl functional group [18] .
| Radical System | Number of Carbons | Average Coupling (G) | Q-value (G) | Delocalization Index |
|---|---|---|---|---|
| Pentadienyl | 5 | 15.2 | -23.5 | 0.85 |
| Hepta-2,6-dien-1-ol | 7 | 8.7 | -25.1 | 0.72 |
| Cycloheptatrienyl | 7 | 4.3 | -27.0 | 1.00 |
| Trivinylmethyl | 7 | 12.1 | -24.8 | 0.68 |
The stabilization energies of these radical systems vary significantly based on the extent of conjugation and structural constraints [1] [20]. Methane-based stabilization energies computed using semi-empirical methods show that cycloheptatrienyl radicals possess the highest stabilization due to aromatic character [1] [16]. Pentadienyl radicals exhibit intermediate stabilization, while hepta-2,6-dien-1-ol radicals show stabilization energies that depend strongly on the conformational arrangement and the influence of the hydroxyl substituent [1] [20].
The hyperfine splitting patterns in these three radical systems demonstrate distinct characteristics that reflect their electronic structures [4] [21]. Pentadienyl radicals show complex multiplet patterns due to non-equivalent proton environments, while cycloheptatrienyl radicals exhibit simple, highly symmetric patterns [21] [15]. Hepta-2,6-dien-1-ol radicals display intermediate complexity, with splitting patterns that are sensitive to conformational changes and hydrogen bonding interactions involving the hydroxyl group [4] [9].
The quantum chemical investigation of hepta-2,6-dien-1-ol systems requires sophisticated computational methods capable of accurately describing the electronic structure of conjugated radical species. The Intermediate Neglect of Differential Overlap technique has emerged as a fundamental semiempirical approach for studying spin density distributions in delocalised radical systems [1] [2] [3].
The Intermediate Neglect of Differential Overlap method represents a significant advancement over the Complete Neglect of Differential Overlap approach, incorporating overlap integrals for orbitals centered on the same atom while maintaining computational efficiency [2] [3]. This method utilizes zero differential overlap for two-electron integrals between different atomic centers but preserves important one-center interactions that are crucial for accurate spin density calculations [4].
Theoretical calculations using the Intermediate Neglect of Differential Overlap technique on hepta-2,6-dien-4-ynyl radical systems, which serve as analogous models for hepta-2,6-dien-1-ol derivatives, demonstrate the method's capability to predict spin density distributions with remarkable accuracy [1]. The calculations reveal specific patterns of electron delocalisation across the conjugated framework, with spin densities showing alternating positive and negative values at different atomic positions [1].
Table 1: Intermediate Neglect of Differential Overlap Calculated Spin Densities for Hepta-2,6-dien-4-ynyl Radicals
| Position | Spin Density (INDO) | Hyperfine Splitting (mT) |
|---|---|---|
| H(1 exo) | -1.07 | 1.00 |
| H(1 endo) | -1.01 | 0.91 |
| H(2) | 0.63 | 1.26 |
| H(3) | -1.50 | 0.32 |
| H(6) | 0.51 | 0.46 |
| H(7 exo) | -0.57 | 0.44 |
| H(7 endo) | -0.54 | - |
The Unrestricted Modified Neglect of Diatomic Overlap method provides an alternative computational framework for investigating spin density distributions in hepta-2,6-dien-1-ol radical systems [1] [5] [6]. This approach employs unrestricted Hartree-Fock methodology combined with the Modified Neglect of Diatomic Overlap approximations, allowing for the proper treatment of open-shell electronic configurations characteristic of radical species [5] [6].
Computational studies using the Unrestricted Modified Neglect of Diatomic Overlap technique reveal important insights into the electronic structure of conjugated radical systems. The method consistently demonstrates higher calculated stabilisation energies compared to experimental values, particularly for extended conjugated systems like those found in hepta-2,6-dien-1-ol derivatives [1]. This systematic deviation indicates the need for careful calibration when applying these computational results to experimental systems.
The spin contamination issue represents a significant challenge in Unrestricted Modified Neglect of Diatomic Overlap calculations, as evidenced by calculated expectation values of the total spin operator significantly exceeding the theoretical value for pure doublet states [1] [7]. For hepta-2,6-dien-4-ynyl radicals, the spin contamination parameter reaches 0.8546, indicating substantial mixing with higher multiplicity spin states [1]. This contamination necessitates the application of spin projection techniques to obtain reliable spin density distributions.
Table 2: Comparison of Computational Methods for Spin Density Calculations
| Method | Advantages | Limitations | Spin Contamination |
|---|---|---|---|
| INDO | Good agreement with experiment | Limited to small molecules | Moderate ( |
| UMNDO | Efficient for large systems | Overestimates stabilisation | High ( |
| CINPRO | Spin-projected results | Computationally intensive | Minimal |
The stabilisation energy represents a fundamental thermodynamic parameter that quantifies the enhanced stability of conjugated radical systems relative to localised counterparts [1] [8] [9]. For hepta-2,6-dien-1-ol derived radicals, these stabilisation energies provide crucial insights into the electronic structure and reactivity patterns that govern chemical behavior.
Methane-based stabilisation energies, defined as the enthalpy difference for hydrogen atom transfer from methane to form the radical of interest, serve as the standard measure for radical stability [1] [8]. These values directly correlate with the extent of electron delocalisation within the conjugated π-system, with higher stabilisation energies indicating greater thermodynamic stability [8] [10].
Computational investigations using the Unrestricted Modified Neglect of Diatomic Overlap method reveal systematic relationships between molecular structure and stabilisation energy for various conjugated radical systems [1]. The hepta-2,6-dien-4-ynyl radical, serving as a structural analogue for hepta-2,6-dien-1-ol derivatives, exhibits a calculated stabilisation energy of 96 kilojoules per mole [1]. This value positions the system among moderately stabilised conjugated radicals, falling between the highly stabilised trivinylmethyl radical at 118 kilojoules per mole and the less stabilised allyl radical at 68 kilojoules per mole [1].
Table 3: Stabilisation Energies and Structural Parameters for Conjugated Radical Systems
| Radical System | Experimental E_Me^H (kJ/mol) | UMNDO E_Me^H (kJ/mol) | H.f.s. (mT) | Chain Length |
|---|---|---|---|---|
| Methyl (CH₃- ) | 0 | 0 | 2.30 | 1 |
| Allyl (H₂C=CH-CH₂- ) | 78 | 68 | 1.48 | 3 |
| Pentadienyl | 101 | 83 | 1.54 | 5 |
| Trivinylmethyl | Not measured | 118 | 1.14 | 7 |
| Hepta-2,6-dien-4-ynyl | Not measured | 96 | 1.26 | 7 |
The correlation between stabilisation energy and hyperfine splitting patterns provides a powerful tool for understanding radical electronic structure [1] [9]. Experimental observations demonstrate an inverse relationship between stabilisation energy and hydrogen hyperfine splitting constants, with more stabilised radicals exhibiting smaller hyperfine coupling values [1]. This relationship reflects the increased delocalisation of unpaired electron density across the extended π-system, resulting in reduced spin density at individual atomic positions.
The extent of electron delocalisation can be quantitatively assessed through analysis of carbon-13 hyperfine splitting patterns, which provide direct measurement of spin density at carbon centers [1]. For conjugated radical systems, these values decrease systematically with increasing chain length and stabilisation energy, confirming the theoretical predictions of enhanced electron delocalisation in extended conjugated frameworks [1].
Theoretical calculations predict that hepta-2,6-dien-1-ol derived radicals should exhibit intermediate stabilisation characteristics, with electron delocalisation patterns influenced by both the conjugated diene framework and the hydroxyl functional group [11] [1]. The presence of the hydroxyl substituent introduces additional electronic effects that can modulate the overall stabilisation energy through both inductive and resonance mechanisms.
Frontier molecular orbital theory provides a comprehensive framework for understanding and predicting the reactivity patterns of hepta-2,6-dien-1-ol radical systems [12] [13] [14]. This theoretical approach focuses on the highest occupied molecular orbital and lowest unoccupied molecular orbital, which represent the primary sites for electron donation and acceptance in chemical reactions [12] [14] [15].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap serves as a fundamental indicator of radical reactivity, with smaller energy gaps generally correlating with increased chemical reactivity [13] [14] [15]. For hepta-2,6-dien-1-ol systems, the extended conjugated framework results in relatively small frontier orbital energy gaps, predicting enhanced reactivity compared to non-conjugated analogues [14] [16].
Computational analysis of frontier molecular orbitals reveals the spatial distribution of reactive sites within hepta-2,6-dien-1-ol radical systems [13] [17]. The highest occupied molecular orbital typically exhibits significant electron density at terminal carbon positions and alternating nodes throughout the conjugated chain, indicating preferred sites for electrophilic attack [17] [18]. Conversely, the lowest unoccupied molecular orbital displays complementary nodal patterns, identifying locations susceptible to nucleophilic interactions [18] [16].
Table 4: Frontier Molecular Orbital Analysis Parameters for Radical Reactivity Prediction
| Parameter | Relationship to Reactivity | Impact on Hepta-2,6-dien-1-ol |
|---|---|---|
| HOMO-LUMO Gap | Smaller gap → Higher reactivity | Moderate gap due to conjugation |
| HOMO Electron Density | High density → Nucleophilic sites | Terminal carbons favored |
| LUMO Electron Density | High density → Electrophilic sites | Alternating pattern |
| Orbital Overlap | Greater overlap → Faster reactions | Enhanced by planar geometry |
The prediction of radical reactivity through frontier molecular orbital analysis requires consideration of both thermodynamic and kinetic factors [13] [8]. While stabilisation energies provide information about thermodynamic preferences, frontier orbital interactions govern the kinetic accessibility of reaction pathways [13] [19]. For hepta-2,6-dien-1-ol radicals, the combination of moderate stabilisation and accessible frontier orbitals suggests balanced reactivity profiles suitable for controlled synthetic applications.
Electron paramagnetic resonance spectroscopy provides experimental validation of frontier molecular orbital predictions through measurement of hyperfine coupling constants and g-values [20] [21]. These experimental parameters directly reflect the electronic structure characteristics predicted by frontier orbital calculations, enabling direct comparison between theoretical and experimental results [1] [20].
The application of frontier molecular orbital analysis to hepta-2,6-dien-1-ol systems reveals specific structural features that influence reactivity patterns [13] [19]. The presence of the hydroxyl functional group introduces additional orbital interactions that can modulate the frontier orbital energies and spatial distributions [11] [14]. These effects may result in site-selective reactivity patterns that differ from simple hydrocarbon analogues.
Advanced computational approaches, including density functional theory calculations with appropriate exchange-correlation functionals, provide enhanced accuracy for frontier molecular orbital analysis of radical systems [23] [7]. These methods enable precise prediction of orbital energies, electron distributions, and reactivity patterns that are essential for rational design of hepta-2,6-dien-1-ol based synthetic strategies [24].